molecular formula C8H12N4O4 B1489449 Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate CAS No. 52130-20-8

Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate

Cat. No. B1489449
CAS RN: 52130-20-8
M. Wt: 228.21 g/mol
InChI Key: UXJLXSSSGQYJPM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)tetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-3-15-6(13)5-12-7(9-10-11-12)8(14)16-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJLXSSSGQYJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate

Synthesis routes and methods I

Procedure details

A solution of ethyl azidoacetate (6.45 grams, 50 millimoles, 98.5 percent pure) and ethyl cyanoformate (10.0 grams, 100 millimoles) in 30 milliliters of dioxane was heated to reflux for 70 hours to insure complete reaction. The resulting reaction mixture was concentrated under vacuum to give 10.0 g. (88%) of the product as an oil. NMr indicated that the oil product was 88 percent pure; therefore, the actual yield from the reaction was 77 percent.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of ethyl azidoacetate (6.4 grams, 50 millimoles) and ethyl cyanoformate (distilled, 15.0 grams, 150 millimoles) was heated on a steam bath for 40 hours. The yellow reaction mixture was concentrated under vacuum to give 9.4 grams (83 percent of theoretical yield) of an oil. Distillation of a sample at 115°-117°C. (.015 mm.) gave a viscous oil. On standing the title product, as a crystalline solid, was obtained, m.p. 26°-29.5°C. The analysis was as follows:
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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